3,3'-(Oxybis(methylene))bis(bromobenzene)
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Overview
Description
3,3’-(Oxybis(methylene))bis(bromobenzene) is an organic compound with the molecular formula C14H12Br2O It is characterized by the presence of two bromobenzene groups connected by an oxybis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxybis(methylene))bis(bromobenzene) typically involves the reaction of bromobenzene derivatives with formaldehyde in the presence of a base. One common method includes the following steps:
Starting Materials: Bromobenzene and formaldehyde.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide.
Procedure: Bromobenzene is reacted with formaldehyde under reflux conditions, leading to the formation of the oxybis(methylene) bridge between the bromobenzene molecules.
Industrial Production Methods
For large-scale industrial production, the process may be optimized to increase yield and purity. This can involve:
Catalysts: Using catalysts to enhance the reaction rate.
Temperature Control: Maintaining precise temperature control to ensure consistent product quality.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity 3,3’-(Oxybis(methylene))bis(bromobenzene).
Chemical Reactions Analysis
Types of Reactions
3,3’-(Oxybis(methylene))bis(bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
3,3’-(Oxybis(methylene))bis(bromobenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3,3’-(Oxybis(methylene))bis(bromobenzene) exerts its effects depends on its specific interactions with other molecules. The bromine atoms and the oxybis(methylene) bridge play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Oxybis(methylene))bis(3-ethyloxetane): Similar structure with ethyloxetane groups instead of bromobenzene.
4,4’-(Oxybis(methylene))bis(bromobenzene): Similar structure with the oxybis(methylene) bridge at different positions on the benzene rings.
3,3’-(Oxybis(methylene))bis(4,1-phenylene): Similar structure with phenylene groups instead of bromobenzene.
Uniqueness
3,3’-(Oxybis(methylene))bis(bromobenzene) is unique due to the presence of bromine atoms, which impart specific reactivity and potential applications in various fields. The oxybis(methylene) bridge also contributes to its distinct chemical properties and interactions.
Properties
Molecular Formula |
C14H12Br2O |
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Molecular Weight |
356.05 g/mol |
IUPAC Name |
1-bromo-3-[(3-bromophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Br2O/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
InChI Key |
BFZPADCOMFUXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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